molecular formula C19H40ClNO2 B013755 Myristoylcholine chloride CAS No. 4277-89-8

Myristoylcholine chloride

Cat. No. B013755
CAS RN: 4277-89-8
M. Wt: 350 g/mol
InChI Key: CNJMYRYCYNAIOF-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of myristoylcholine chloride and related compounds often involves the coupling of fatty acids with choline or glycerol derivatives. An improved method for the synthesis of phosphatidylcholine, which does not require the use of heavy metal salts like cadmium chloride, has been developed. This method involves acylating sn-glycero-3-phosphocholine with fatty acids in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine, offering a safer and environmentally friendly approach (Ichihara et al., 2005).

Molecular Structure Analysis

Structural analysis of myristoylcholine chloride and its interaction with biological molecules provides insights into its functional mechanisms. For example, the orientation and conformational changes of specifically labeled phosphatidylcholine multilayers have been investigated, demonstrating how myristoyl groups and other fatty acid chains interact with and orient within lipid bilayers (Hübner & Mantsch, 1991).

Chemical Reactions and Properties

Myristoylcholine chloride acts as a surfactant, capable of forming stable monolayers at interfaces, which is crucial for its role in sensing platforms. Its interaction with AChE and subsequent effects on liquid crystal interfaces have been extensively studied, highlighting its chemical reactivity and potential in biosensing applications (Wang et al., 2015).

Physical Properties Analysis

The physical properties of myristoylcholine chloride, such as phase transition temperatures and lipid bilayer interactions, have been analyzed through various methods including differential thermal analysis and nuclear magnetic resonance. These studies help elucidate the behavior of myristoylcholine chloride in biological and synthetic lipid environments (Schullery et al., 1981).

Scientific Research Applications

  • Drug Delivery for Alzheimer's Disease : Guo et al. (2012) investigated enzyme-responsive vesicles using myristoylcholine, highlighting its potential for efficient Alzheimer's disease drug delivery (Dong‐sheng Guo et al., 2012).

  • Renal Function Alteration : Handa and Buckalew (1992) found that short-term administration of myristoyl-LPC can significantly alter renal function, indicating its potential impact on natriuresis and diuresis (R. K. Handa & V. Buckalew, 1992).

  • Periodontal Anesthesia : Scherlund, Brodin, and Malmsten (2000) discussed the potential of nonionic cellulose ethers, including myristoylcholine bromide, as carriers for local anesthetic agents due to their antibacterial and biodegradable properties (Scherlund, Brodin, & Malmsten, 2000).

  • Enzyme-Responsive Biomedical Applications : Xiao et al. (2021) explored enzyme-responsive aqueous surfactant two-phase systems for the control of biomolecular enrichment and cholinesterase detection (Xuesu Xiao et al., 2021).

  • Drug Release and Targeted Delivery : Han et al. (2018) demonstrated the use of enzyme-responsive nanoparticles, including those based on myristoylcholine, for controlled drug release and targeted delivery (Xu Han et al., 2018).

  • Gene Delivery : Wang et al. (1998) discussed the use of long-chain alkyl acyl carnitine esters, similar in structure to myristoylcholine, as biodegradable cationic lipids for gene delivery (J. Wang et al., 1998).

  • Dichlorvos Detection : Pimsen et al. (2014) developed a colorimetric method for dichlorvos detection using polydiacetylene vesicles and acetylcholinesterase inhibition, which could be related to myristoylcholine's interaction with enzymes (Rungnapa Pimsen et al., 2014).

  • Sensor Development for Acetylcholine Detection : Zhang et al. (2021) created a competitive enzymatic hydrolysis-assisted liquid crystal-based sensor for selective and sensitive detection of acetylcholine (Ronghua Zhang et al., 2021).

  • Assaying Acetylcholinesterase Activity : Li et al. (2011) developed a colorimetric assay for acetylcholinesterase activity suitable for screening inhibitors, which could relate to myristoylcholine's properties (Yugang Li et al., 2011).

Future Directions

The future directions of Myristoylcholine chloride are not explicitly mentioned in the available resources. However, given its potential use as a skin penetration enhancer for drug delivery34, it may have applications in the development of transdermal drug delivery systems.


Relevant Papers
Unfortunately, specific papers relevant to Myristoylcholine chloride were not found in the available resources. However, Sigma-Aldrich mentions that related peer-reviewed papers and technical documents are available3.


properties

IUPAC Name

trimethyl(2-tetradecanoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJMYRYCYNAIOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962679
Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristoylcholine chloride

CAS RN

4277-89-8
Record name Myristoylcholine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-myristoyloxyethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(2-myristoyloxyethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Xing, C Wang, P Han, Z Wang, X Zhang - Langmuir, 2012 - ACS Publications
… glycol)-block-poly(acrylic acid) with myristoylcholine chloride in water. The polymeric supra-… which can cut off the ester linkage of myristoylcholine chloride. Nile red can be loaded into …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
Y Wang, Q Hu, Y Guo, L Yu - Biosensors and Bioelectronics, 2015 - Elsevier
… A change of the optical images of LCs from bright to dark appearance was observed when the cationic surfactant, myristoylcholine chloride (Myr), was transferred onto the aqueous/LC …
X Han, Y Chen, HL Sun, Y Liu - Asian Journal of Organic …, 2018 - Wiley Online Library
… , that is, amantadine and anionic dye HPTS, and disassemble when treated by butyrylcholinesterase (BChE), an enzyme that can break the ester linkage of myristoylcholine …
J Li, K Liu, Y Han, BZ Tang, J Huang… - ACS Applied Materials & …, 2016 - ACS Publications
… However, the fluorescence was drastically enhanced as the oppositely charged myristoylcholine chloride (MChCl) was added (Figure 1a), and the maximum enhancement occurs at the …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
DK Nguyen, CH Jang - Micromachines, 2022 - mdpi.com
… The LC droplet patterns in contact with myristoylcholine chloride (Myr) exhibited dark cross appearances, corresponding to homeotropic anchoring of the LCs at the aqueous/LC …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
X Xiao, Y Qiao, Z Xu, T Wu, Y Wu, Z Ling, Y Yan… - Langmuir, 2021 - ACS Publications
… In this work, we reported enzyme-responsive ASTP systems formed by the mixture of myristoylcholine chloride (MChCl) and a series of anionic surfactants such as sodium laurate (SL), …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
DK Nguyen, CH Jang - Colloids and Surfaces B: Biointerfaces, 2021 - Elsevier
… When the confined LC droplets make contact with a cationic surfactant solution, myristoylcholine chloride (Myr), the formation of a Myr monolayer at the aqueous/LC interface induces a …
N Lei, D Shen, X Chen - Soft Matter, 2019 - pubs.rsc.org
… However, to the best of our knowledge, there is no such investigation of using an enzyme substrate type and commercially available cationic surfactant, myristoylcholine chloride (Myr), …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
DY Jeon, CH Jang - ChemistrySelect, 2021 - Wiley Online Library
… In this study, myristoylcholine chloride (Myr) was used as a cationic surfactant to decorate the LC and GT emulsion droplets before mixing them to prepare the mixture of LC and GT …
G Grisci, E Kozma, W Mróz, K Pagano, L Ragona… - RSC …, 2016 - pubs.rsc.org
… Photoluminescence measurements reveal that the emission of PDI-Thr in aqueous solution can be finely modulated by a cationic surfactant, myristoylcholine chloride (MyrCh). …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk

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